1-[(2,2-Dimethylpropyl)sulfanyl]ethan-1-one
Description
1-[(2,2-Dimethylpropyl)sulfanyl]ethan-1-one is a thioether-functionalized ketone with the molecular formula C₇H₁₄OS and a molecular weight of 146.25 g/mol. Its structure comprises a 2,2-dimethylpropyl (neopentyl) group linked via a sulfanyl (-S-) moiety to the carbonyl carbon of ethanone. The neopentyl group introduces significant steric bulk, which influences the compound’s reactivity and physical properties.
Properties
IUPAC Name |
S-(2,2-dimethylpropyl) ethanethioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OS/c1-6(8)9-5-7(2,3)4/h5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKOMIUCBSMOMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601243520 | |
| Record name | Ethanethioic acid, S-(2,2-dimethylpropyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601243520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803600-23-8 | |
| Record name | Ethanethioic acid, S-(2,2-dimethylpropyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803600-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanethioic acid, S-(2,2-dimethylpropyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601243520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(2,2-Dimethylpropyl)sulfanyl]ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylpropylthiol with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,2-Dimethylpropyl)sulfanyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions often performed in anhydrous solvents.
Substitution: Various nucleophiles such as halides or amines; reactions may require catalysts or specific solvents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted ethanones.
Scientific Research Applications
1-[(2,2-Dimethylpropyl)sulfanyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, enabling the construction of various functionalized compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-[(2,2-Dimethylpropyl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets. The sulfanyl group can undergo oxidation or substitution reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes or inhibiting microbial growth.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one ()
- Structure: Aromatic phenyl ring substituted with a sulfanyl-linked 2,2-difluoroethyl group and ethanone.
- Molecular Weight : 216.25 g/mol.
- Physical State : Liquid at room temperature.
- Key Differences: The aromatic phenyl ring in ’s compound contrasts with the aliphatic neopentyl group in the target compound. The target’s steric hindrance from the neopentyl group may reduce reactivity compared to the less hindered difluoroethyl analog.
2-[(2-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one ()
- Structure: Contains a chlorophenylsulfanyl group and a morpholine ring attached to ethanone.
- Molecular Weight : 271.76 g/mol.
- Key Differences: The morpholine ring introduces basicity and hydrogen-bonding capacity, absent in the target compound.
Sulfonyl Analogs ()
- Examples : 1-Cyclopropyl-2-(phenylsulfonyl)ethan-1-one (mp 57–58°C) and 1-Cyclopentyl-2-(phenylsulfonyl)ethan-1-one (mp 69–70°C).
- Key Differences: Sulfonyl (-SO₂-) vs. Sulfanyl (-S-): Sulfonyl groups are strong electron-withdrawing groups (EWGs), increasing carbonyl electrophilicity, whereas sulfanyl groups are weaker EWGs or mild electron donors. Physical State: Sulfonyl analogs are solids with higher melting points due to increased polarity and intermolecular forces.
Physicochemical Properties
Biological Activity
1-[(2,2-Dimethylpropyl)sulfanyl]ethan-1-one is an organic compound notable for its sulfanyl group attached to an ethanone backbone. Its chemical structure allows it to participate in various biological activities, particularly as a potential antimicrobial and antifungal agent. This article explores the biological activity of this compound, focusing on its mechanisms, research findings, and applications in medicine and industry.
Chemical Structure
The compound can be represented as follows:
Synthesis Methods
This compound can be synthesized through several methods, including:
- Reaction with Ethanoyl Chloride : The most common method involves reacting 2,2-dimethylpropylthiol with ethanoyl chloride in the presence of a base like pyridine. This reaction typically occurs under mild conditions and yields high-purity products .
Industrial Production
In industrial settings, continuous flow reactors may be utilized to ensure consistent quality and yield. Purification steps such as distillation or recrystallization are often incorporated to achieve desired specifications .
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Its mechanism of action is believed to involve the formation of reactive intermediates that can disrupt cellular processes in microorganisms .
Case Studies
- Antifungal Activity : In a study investigating various sulfanyl compounds, this compound demonstrated notable efficacy against specific fungal strains, suggesting its potential as a therapeutic agent in treating fungal infections .
- Antimicrobial Effects : Another investigation highlighted its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential utility in developing new antibiotics .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells. The sulfanyl group can undergo oxidation or substitution reactions that lead to the formation of reactive species capable of inhibiting essential cellular functions .
Comparison with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-[(2,2-Dimethylpropyl)sulfanyl]propan-1-one | Propanone Backbone | Similar structure but different carbon chain length |
| 1-[(2,2-Dimethylpropyl)sulfanyl]butan-1-one | Butanone Backbone | Longer carbon chain; potential for different activity |
| This compound | Ethanol Backbone | Unique combination of sulfanyl group and ethanone |
This table illustrates how this compound stands out due to its specific structural features that contribute to its distinct chemical properties.
Pharmacological Potential
The compound is being explored for its potential use in drug development. Its ability to act as a precursor for pharmacologically active compounds positions it as a candidate for further research in medicinal chemistry .
Industrial Applications
Beyond its biological applications, this compound is utilized in the production of specialty chemicals and materials such as polymers and resins. Its versatility makes it valuable across various industries .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
